Wnt3a Inhibition Potency: 4.10 nM IC50 vs. Structural Analogs
The target compound inhibits recombinant human Wnt3a signaling in HEK293 cells with an IC50 of 4.10 nM [1]. While direct head-to-head data with the closest 4-nitrophenyl regioisomer or the 2-chloro-6-fluoro analog are not publicly available, this potency positions it competitively among Wnt inhibitors. The patent describing this scaffold indicates that optimization from FX1128 (this compound) to YW2065 and YA6060 was driven by the need to introduce AMPK activation while retaining Wnt inhibition, implying that even closely related compounds possess distinct polypharmacological profiles that cannot be assumed equivalent [2].
| Evidence Dimension | Wnt3a signaling inhibition (IC50) |
|---|---|
| Target Compound Data | 4.10 nM |
| Comparator Or Baseline | YW2065 (advanced analog): Wnt inhibition retained but with added AMPK activation (exact IC50 not disclosed in public abstract); YA6060 (clinical candidate): dual Wnt/AMPK activity with oral bioavailability |
| Quantified Difference | Target compound is the progenitor lead; YW2065 and YA6060 represent successive optimizations with altered polypharmacology. Direct IC50 comparison data not publicly available. |
| Conditions | Recombinant human Wnt3a, HEK293 cells, luminescence-based reporter assay |
Why This Matters
For researchers requiring a pure Wnt inhibitor scaffold without AMPK activating modifications (which may confound phenotypic readouts), the target compound offers a cleaner pharmacological tool than the later-generation dual modulators.
- [1] BindingDB. BDBM50518788 (CHEMBL4454905). IC50 4.10 nM against recombinant human Wnt3a in HEK293 cells. https://www.bindingdb.org/axis/jsp/compound/compoundDetail.jsp?compound_id=BDBM50518788 View Source
- [2] Xue, F., Shu, Y., & Ai, Y. (2024). Dual Wnt signaling pathway inhibitors and AMPK activators for treatments of disease. US Patent Application US20240279201A1. View Source
